molecular formula C22H30N2O4 B3484995 1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B3484995
M. Wt: 386.5 g/mol
InChI Key: BEKLGEVQKKSNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not completely understood. However, it is believed to act on the serotonin system in the brain. This compound has been shown to bind to the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease food intake in animal models, suggesting a potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its relatively low toxicity. However, this compound has been shown to have some adverse effects, such as hyperthermia and seizures, at high doses. Another limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research of 1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of drug addiction. This compound has been shown to decrease the rewarding effects of cocaine in animal models, suggesting a potential use in the treatment of cocaine addiction. Another area of interest is its potential use in the treatment of anxiety and depression in humans. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects, as well as potential uses in the treatment of obesity and drug addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been investigated for its potential use in the treatment of obesity and drug addiction.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-5-28-19-9-7-6-8-18(19)24-14-12-23(13-15-24)16-17-10-11-20(25-2)22(27-4)21(17)26-3/h6-11H,5,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKLGEVQKKSNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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